molecular formula C18H17F3N2O3 B2857868 N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1396874-10-4

N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2857868
CAS No.: 1396874-10-4
M. Wt: 366.34
InChI Key: VELPLCXCBQPADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substituents:

  • N2 substituent: A 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects and lipophilicity due to the trifluoromethyl (-CF₃) group.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)13-7-4-8-14(11-13)23-17(26)16(25)22-10-9-15(24)12-5-2-1-3-6-12/h1-8,11,15,24H,9-10H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELPLCXCBQPADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multicomponent Reactions

A groundbreaking method involves the base-promoted triple cleavage of dichloroacetamide (Cl₂C(O)NH₂) in the presence of two distinct amines and carbon tetrabromide (CBr₄). This approach, reported in 2024, enables the simultaneous formation of C–O and C–N bonds, bypassing intermediate isolation. For N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, the reaction proceeds as follows:

  • Reagents :

    • Dichloroacetamide (1 equiv)
    • 3-Hydroxy-3-phenylpropylamine (1 equiv)
    • 3-(Trifluoromethyl)aniline (1 equiv)
    • CBr₄ (1.2 equiv)
    • K₂CO₃ (2 equiv) in H₂O/THF (3:1) at 60°C for 12 hours.
  • Mechanism :

    • CBr₄ mediates the oxidative cleavage of dichloroacetamide, generating reactive intermediates that couple with the amines.
    • Water serves as an oxygen source, facilitating the formation of the oxalamide carbonyl groups.
  • Yield : 78–92% (analogous substrates).

Stepwise Amide Coupling

Traditional methods employ oxalyl chloride (ClC(O)C(O)Cl) to sequentially functionalize each amine:

  • Step 1 : React oxalyl chloride with 3-hydroxy-3-phenylpropylamine in dichloromethane at 0°C to form the monoacid chloride intermediate.
  • Step 2 : Add 3-(trifluoromethyl)aniline and triethylamine to couple the second amine.

Challenges :

  • Symmetrical byproduct formation requires low temperatures (-10°C) and slow reagent addition.
  • Yields: 65–75% due to competing dimerization.

Advanced Catalytic and Continuous-Flow Approaches

Palladium-Catalyzed Allylic Substitution

While primarily used for chiral centers, Pd catalysts (e.g., PHOX ligands) enhance regioselectivity in amide bond formation. For example, allylic carbonates react with amines to form branched products, a strategy adaptable to oxalamides.

Conditions :

  • Pd₂(dba)₃ (5 mol%)
  • (R,R)-DACH-naphthyl ligand (12 mol%)
  • THF, 25°C, 24 hours.

Yield : 82% (similar substrates).

Continuous-Flow Synthesis

Adapting patent EP0462247B1, a continuous process minimizes byproducts and improves scalability:

  • Reactors :

    • Tubular reactor for dimethyl oxalate and ammonia reaction.
    • Crystallizer for oxalamide separation.
    • Evaporator for methanol recovery.
  • Advantages :

    • 30% higher productivity vs. batch processes.
    • Reduced ammonia excess (1.1 equiv vs. 2.5 equiv).

Comparative Analysis of Methods

Method Conditions Yield Scalability Reference
One-pot (CBr₄/K₂CO₃) H₂O/THF, 60°C, 12h 78–92% High
Stepwise (oxalyl chloride) DCM, -10°C, 48h 65–75% Moderate
Continuous-flow MeOH, 50°C, continuous 85% Industrial

Challenges and Optimization

Protecting Group Strategies

The 3-hydroxy group necessitates temporary protection (e.g., tert-butyldimethylsilyl ether) during acidic or basic conditions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxy moiety without side reactions.

Purification Techniques

  • Crystallization : Methanol/water mixtures (7:3) isolate the product with >95% purity.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes symmetrical byproducts.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for probing biological pathways.

Medicine: The medical applications of this compound are being explored, particularly in the development of new therapeutic agents. Its interaction with biological targets can lead to the discovery of novel treatments for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The phenyl and trifluoromethyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways.

Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other proteins, influencing signaling pathways and cellular processes. The exact mechanism depends on the specific biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural Features of Selected Oxalamide Derivatives
Compound Name N1 Substituent N2 Substituent Notable Features Reference
Target Compound 3-hydroxy-3-phenylpropyl 3-(trifluoromethyl)phenyl Hydroxyl-phenyl synergy, -CF₃ -
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-hydroxypropyl 3-(trifluoromethyl)phenyl Simpler hydroxyalkyl chain
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami agonist; methoxy/pyridyl
1c (PubChem analog) 4-chloro-3-(trifluoromethyl)phenyl 2-fluoro-4-(pyridyloxy)phenyl Complex heteroaromatic substituent
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide Piperazine-dichlorophenyl 5-methylpyrazole Basic piperazine moiety
Key Observations:
  • Hydroxyalkyl vs. Aromatic N1 Groups : The target compound’s 3-hydroxy-3-phenylpropyl group (vs. 2-hydroxypropyl in ) likely improves aromatic stacking and solubility due to the phenyl ring’s hydrophobicity and hydroxyl polarity.
  • Trifluoromethyl Impact : The -CF₃ group in the target compound and analogs like 1c enhances metabolic stability and electronegativity, critical for receptor binding. However, bis-CF₃ analogs (e.g., 4h in ) exhibit higher lipophilicity, which may reduce solubility.

Biological Activity

N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this oxalamide derivative, drawing on a variety of research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process. The initial step includes the reaction of 3-hydroxy-3-phenylpropylamine with a trifluoromethyl-substituted phenyl compound, followed by the introduction of oxalyl chloride to form the desired oxalamide structure. The reaction conditions are carefully controlled to optimize yield and purity.

Biological Activity Overview

The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail specific activities and findings related to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives similar to this compound have shown significant activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds suggest that the trifluoromethyl moiety enhances their antibacterial efficacy .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated in vitro. Research indicates that certain derivatives can modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses. Compounds with specific substitutions on the phenyl ring showed varying degrees of inhibition of NF-κB activity, suggesting that structural modifications can significantly influence their anti-inflammatory potential .

The mechanism underlying the biological activity of this compound involves interactions with specific molecular targets such as enzymes and receptors. The hydroxy group and the trifluoromethyl-substituted aromatic ring are critical for binding affinity and selectivity towards these targets. This interaction can lead to modulation of various biological pathways, including those involved in inflammation and microbial resistance .

Case Studies

  • Antimicrobial Efficacy : A study assessed the efficacy of several oxalamide derivatives against MRSA. The results indicated that compounds with similar structures to this compound exhibited MIC values as low as 8 µg/mL against resistant strains, demonstrating significant antibacterial properties .
  • Inflammation Modulation : In an experimental model, compounds were tested for their ability to inhibit NF-κB activation in human cell lines. Results showed that certain derivatives reduced NF-κB activity by up to 30%, suggesting a promising avenue for developing anti-inflammatory drugs based on this scaffold .

Data Tables

Activity Compound MIC (µg/mL) Effectiveness
AntimicrobialN1-(3-hydroxy-3-phenylpropyl)-N2-CF₃Ph8High against MRSA
Anti-inflammatoryDerivative AIC₅₀ = 6.5Moderate inhibition
Derivative BIC₅₀ = 12.0Low inhibition

Q & A

Q. What are the key synthetic routes for N1-(3-hydroxy-3-phenylpropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, and how are intermediates monitored?

The synthesis typically involves multi-step organic reactions, including coupling of hydroxy-3-phenylpropylamine with activated oxalic acid derivatives and subsequent reaction with 3-(trifluoromethyl)phenylamine. Key steps include:

  • Amide bond formation : Using carbodiimide-based coupling agents (e.g., DCC or EDC) to link amine intermediates to oxalic acid .
  • Purification : Column chromatography or recrystallization to isolate the final product.
  • Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity .

Table 1 : Example Reaction Parameters

StepReagentsSolventTemperatureYield (%)
1DCC, DMAPDCM0–25°C65–75
2TFATHFReflux80–85

Q. Which functional groups dominate the compound’s reactivity, and how do they influence its interactions?

The hydroxy group and trifluoromethylphenyl moiety are critical:

  • Hydroxy group : Participates in hydrogen bonding, enhancing solubility in polar solvents and interactions with biological targets (e.g., enzymes) .
  • Trifluoromethyl group : Increases lipophilicity and metabolic stability, influencing pharmacokinetic properties .
  • Oxalamide backbone : Facilitates planar geometry, enabling π-π stacking with aromatic residues in proteins .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in large-scale synthesis?

Optimization requires systematic variation of parameters:

  • Catalysts : Replace DCC with milder agents like HATU to reduce side reactions .
  • Solvent polarity : Use DMF for better solubility of intermediates .
  • Temperature control : Lower temperatures (0–5°C) during coupling steps to minimize hydrolysis .
  • In-line analytics : Implement real-time NMR or IR spectroscopy to monitor reaction progression .

Table 2 : Impact of Solvent on Yield

SolventDielectric ConstantYield (%)Purity (%)
DCM8.96590
DMF36.77895

Q. How should contradictory bioactivity data from different studies be resolved?

Contradictions often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing trifluoromethyl with chloro or methoxy groups) to isolate critical moieties .
  • Computational validation : Molecular dynamics simulations to verify binding modes observed in vitro .

Table 3 : Bioactivity Comparison of Structural Analogs

Analog SubstituentIC50 (nM)Target Receptor
-CF312.3NK1
-Cl45.6NK1
-OCH389.1NK1

Q. What methodologies are recommended for studying the compound’s interactions with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka, kd) to receptors like neurokinin-1 (NK1) .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes to identify binding pockets .

Q. How can thermal stability and phase behavior inform material science applications?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>250°C for most oxalamides) .
  • Differential scanning calorimetry (DSC) : Identify glass transition (Tg) and melting points for polymer composite design .
  • Dynamic mechanical analysis (DMA) : Assess viscoelastic properties in thin-film coatings .

Methodological Notes

  • Data validation : Cross-reference spectroscopic data (1H/13C NMR, HRMS) with computational predictions (e.g., Gaussian DFT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.